2-(2-Chloroethyl)-3-methoxypyridine
Description
2-(2-Chloroethyl)-3-methoxypyridine is a pyridine derivative characterized by a 2-chloroethyl substituent at the 2-position and a methoxy group at the 3-position of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to the reactive chloroethyl group, which can participate in alkylation reactions, and the methoxy group, which influences electronic and steric properties.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(2-chloroethyl)-3-methoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
MPHZJVBGHBMZRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)CCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Chloroethyl)-3-methoxypyridine typically involves the reaction of 3-methoxypyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Chloroethyl)-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding ethyl derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloroethyl)-3-methoxypyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biological molecules and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes, making the compound useful in the development of new therapeutic agents.
Comparison with Similar Compounds
Structural Analogs in Pyridine Derivatives
Pyridine derivatives with chloro and methoxy substituents are prevalent in pharmaceutical intermediates. Key structural analogs include:
Key Observations :
- The position of substituents significantly impacts reactivity. For example, 3-methoxy groups (as in the target compound) may sterically hinder electrophilic substitution compared to 4- or 6-methoxy analogs.
- Chloroethyl vs.
Functional Comparison with Bioactive Chloroethyl-Containing Compounds
Key Observations :
- Alkylating Activity : The 2-chloroethyl group in nitrosoureas undergoes hydrolysis to form reactive intermediates that alkylate DNA, causing cytotoxicity .
- Solubility and Toxicity : Lipophilic analogs (e.g., BCNU) exhibit broader tissue distribution but higher toxicity, while hydrophilic derivatives (e.g., GANU) reduce myelosuppression .
Reactivity :
- The chloroethyl group participates in alkylation reactions, forming covalent bonds with nucleophiles (e.g., thiols, amines).
- The methoxy group directs electrophilic substitution to the 4- or 6-position of the pyridine ring due to its electron-donating nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
